molecular formula C9H12O2 B3192849 (S)-(+)-2-Methoxy-2-phenylethanol CAS No. 66051-01-2

(S)-(+)-2-Methoxy-2-phenylethanol

Cat. No.: B3192849
CAS No.: 66051-01-2
M. Wt: 152.19 g/mol
InChI Key: JDTUPLBMGDDPJS-SECBINFHSA-N
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Description

(S)-(+)-2-Methoxy-2-phenylethanol is an organic compound with the molecular formula C9H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its pleasant floral odor and is often used in the fragrance industry. It is also of interest in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-2-Methoxy-2-phenylethanol can be synthesized through several methods. One common approach involves the reduction of (S)-(+)-2-methoxy-2-phenylacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of (S)-(+)-2-methoxy-2-phenylacetaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Methoxy-2-phenylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (S)-(+)-2-methoxy-2-phenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to (S)-(+)-2-methoxy-2-phenylethylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: (S)-(+)-2-methoxy-2-phenylacetic acid.

    Reduction: (S)-(+)-2-methoxy-2-phenylethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(+)-2-Methoxy-2-phenylethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Methoxy-2-phenylethanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in antimicrobial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-2-Methoxy-2-phenylethanol: The enantiomer of (S)-(+)-2-Methoxy-2-phenylethanol with similar chemical properties but different biological activities.

    2-Methoxy-2-phenylacetic acid: An oxidized derivative with different chemical reactivity.

    2-Methoxy-2-phenylethylamine: A reduced derivative with distinct biological activities.

Uniqueness

This compound is unique due to its chiral nature and specific interactions with biological systems. Its pleasant odor and stability make it valuable in the fragrance industry, while its potential biological activities make it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

(2S)-2-methoxy-2-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUPLBMGDDPJS-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H](CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66051-01-2
Record name (S)-(+)-2-Methoxy-2-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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